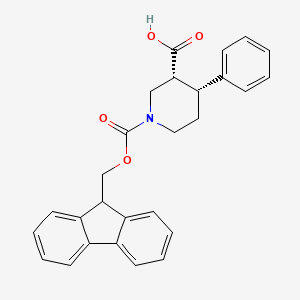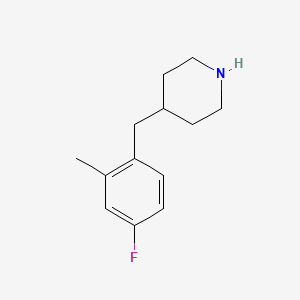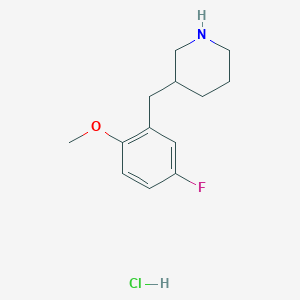
Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid is a compound that is of interest in the field of synthetic organic chemistry, particularly in the synthesis of peptidomimetics and glycopeptides. While the provided papers do not directly discuss Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid, they do provide insights into related compounds and methodologies that can be relevant to the analysis of this compound.
Synthesis Analysis
The synthesis of related Fmoc-protected amino acids is described in the first paper, where enantiopure Fmoc-protected morpholine-3-carboxylic acid is synthesized from dimethoxyacetaldehyde and serine methyl ester . This process involves a five-step synthesis route, including reductive amination, intramolecular acetalization, elimination of the anomeric methoxy substituent, hydrogenation, and acidic ester hydrolysis. Although the target compound is not morpholine-3-carboxylic acid, the described synthetic route provides a framework that could potentially be adapted for the synthesis of Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid.
Molecular Structure Analysis
The molecular structure of Fmoc-protected amino acids is characterized by the presence of the fluorenylmethyloxycarbonyl (Fmoc) group, which protects the amino functionality during peptide synthesis. The Fmoc group is known for its stability under basic conditions and its ability to be removed under mildly acidic conditions. The specific structure of Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid would include a piperidine ring, a phenyl group, and a carboxylic acid moiety, which are common structural motifs in medicinal chemistry.
Chemical Reactions Analysis
The second paper discusses the glycosylation of Fmoc amino acids with unprotected α-carboxyl groups . This method involves the use of Lewis acids to promote the reaction with carbohydrate 1,2-trans peracetates, leading to the formation of glycosylated amino acids. These building blocks are suitable for the synthesis of glycopeptides. By analogy, Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid could potentially undergo similar chemical reactions, such as glycosylation or peptide coupling, to form more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of Fmoc-protected amino acids are influenced by the protective group and the side chain of the amino acid. The Fmoc group imparts solubility in organic solvents and can be detected by UV due to its aromatic nature. The specific properties of Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid would depend on the nature of the piperidine and phenyl substituents, which could affect the compound's solubility, stability, and reactivity. The papers provided do not offer direct information on the physical and chemical properties of the target compound, but the general characteristics of Fmoc-protected amino acids can be inferred.
Scientific Research Applications
Peptide Synthesis and Modification
Fmoc-cis-DL-4-phenylpiperidine-3-carboxylic acid plays a crucial role in peptide synthesis, especially within the context of incorporating non-proteogenic amino acids and modifying peptide chains for various research applications. For instance, the synthesis of cis- and trans-3-substituted proline-glutamic acid chimeras was facilitated through an Fmoc-strategy, showcasing the compound's utility in generating proline-chimera monomers for peptide synthesis (Maity et al., 2012). Moreover, Fmoc-protected morpholine-3-carboxylic acid, synthesized through a practical route from serine methyl ester, demonstrated compatibility with solid-phase peptide synthesis, indicating the adaptability of Fmoc-amino acids in peptidomimetic chemistry (Sladojevich et al., 2007).
Hydrogelation and Material Science
Fmoc-protected amino acids, including derivatives of phenylalanine, have been shown to efficiently self-assemble into hydrogels, which are of significant interest for biomedical applications such as drug delivery systems and tissue engineering scaffolds. Research has demonstrated that the side chain functionalization of Fmoc-Phe can significantly affect self-assembly and hydrogelation behavior, with studies highlighting the impact of fluorinated derivatives on the formation of robust hydrogel networks (Ryan et al., 2011).
Nonlinear Optical (NLO) Chromophores
The incorporation of Fmoc-protected amino acids into the design of NLO oligomers showcases the compound's application beyond traditional peptide synthesis. An innovative approach involved the synthesis of a protected ω-secondary amino carboxylic acid monomer, which contained an NLO chromophore, demonstrating the versatility of Fmoc-protected amino acids in the field of materials science (Huang et al., 2000).
Supramolecular Chemistry
The study of Fmoc-modified amino acids and short peptides has illuminated their potential in the development of functional materials through self-assembly. Fmoc-modified individual amino acids, di- and tripeptides, as well as tetra- and pentapeptides, have been explored for their self-organizing properties, contributing to advancements in cell cultivation, bio-templating, and therapeutic applications (Tao et al., 2016).
Antibacterial Composite Materials
Recent advancements have leveraged the antibacterial capabilities of nanoassemblies formed by Fmoc-decorated building blocks. The integration of these nanoassemblies within resin-based composites has shown promise in inhibiting bacterial growth without compromising the materials' mechanical and optical properties, highlighting the potential for enhanced biomedical materials (Schnaider et al., 2019).
Safety And Hazards
properties
IUPAC Name |
(3R,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO4/c29-26(30)24-16-28(15-14-19(24)18-8-2-1-3-9-18)27(31)32-17-25-22-12-6-4-10-20(22)21-11-5-7-13-23(21)25/h1-13,19,24-25H,14-17H2,(H,29,30)/t19-,24-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQJCYXNLDUARS-CYFREDJKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1C2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]([C@@H]1C2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-phenylpiperidine-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














